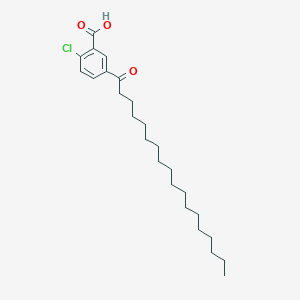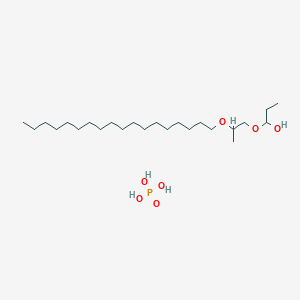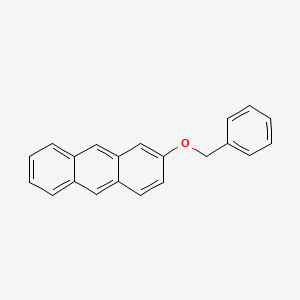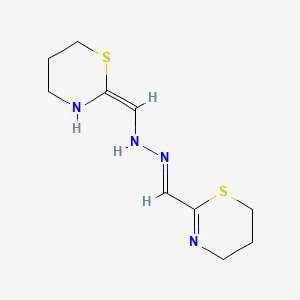
2-Chloro-5-octadecanoylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-octadecanoylbenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro group at the second position and an octadecanoyl group at the fifth position on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-octadecanoylbenzoic acid can be achieved through several methods. One common approach involves the acylation of 2-chlorobenzoic acid with octadecanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Another method involves the Friedel-Crafts acylation of 2-chlorobenzoic acid with octadecanoyl chloride. This reaction also requires a Lewis acid catalyst and is performed under anhydrous conditions. The reaction mixture is usually heated to facilitate the acylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems for reagent addition and product separation further enhances the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-5-octadecanoylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzoic acid derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-octadecanoylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of long-chain fatty acid derivatives on biological systems.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Chloro-5-octadecanoylbenzoic acid involves its interaction with specific molecular targets. The chloro group and the long-chain octadecanoyl group contribute to its binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chlorobenzoic acid: Lacks the octadecanoyl group, making it less hydrophobic.
5-Octadecanoylbenzoic acid: Lacks the chloro group, affecting its reactivity and binding properties.
2-Chloro-5-nitrobenzoic acid: Contains a nitro group instead of the octadecanoyl group, leading to different chemical and biological properties.
Uniqueness
2-Chloro-5-octadecanoylbenzoic acid is unique due to the presence of both the chloro and octadecanoyl groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
93105-84-1 |
|---|---|
Molekularformel |
C25H39ClO3 |
Molekulargewicht |
423.0 g/mol |
IUPAC-Name |
2-chloro-5-octadecanoylbenzoic acid |
InChI |
InChI=1S/C25H39ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(27)21-18-19-23(26)22(20-21)25(28)29/h18-20H,2-17H2,1H3,(H,28,29) |
InChI-Schlüssel |
ZCBOFTZRXHSECG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)C1=CC(=C(C=C1)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Propenoic acid, 3-[5-(hydroxymethyl)-2-furanyl]-, ethyl ester, (E)-](/img/structure/B14347106.png)
![Bis[2-(trimethylsilyl)ethyl] benzylidenepropanedioate](/img/structure/B14347110.png)



![1,1',1''-{[3-Chloro-2-(hexadecyloxy)propoxy]methanetriyl}tribenzene](/img/structure/B14347121.png)



![S-Butyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14347145.png)


![4-(Acetyloxy)-3-[(acetyloxy)methyl]-2-methylidenebutyl acetate](/img/structure/B14347170.png)
